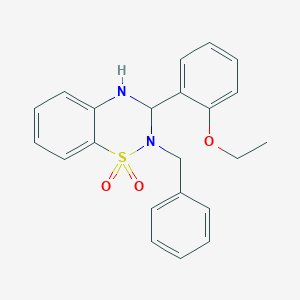![molecular formula C23H40NO3+ B11599421 4-{3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-2-hydroxypropyl}morpholin-4-ium](/img/structure/B11599421.png)
4-{3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-2-hydroxypropyl}morpholin-4-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[2,4-Bis(2-méthylbutan-2-yl)phénoxy]-2-hydroxypropyl}morpholin-4-ium est un composé organique complexe connu pour ses propriétés structurales uniques et ses applications potentielles dans divers domaines scientifiques. Ce composé présente un cycle morpholine substitué par un groupe hydroxypropyle et un groupe phénoxy, qui est lui-même substitué par deux groupes 2-méthylbutan-2-yl.
Méthodes De Préparation
La synthèse de 4-{3-[2,4-Bis(2-méthylbutan-2-yl)phénoxy]-2-hydroxypropyl}morpholin-4-ium implique généralement plusieurs étapes, commençant par la préparation de l’intermédiaire phénoxy. L’intermédiaire phénoxy est synthétisé en faisant réagir le 2,4-bis(2-méthylbutan-2-yl)phénol avec un composé halogéné approprié dans des conditions basiques. Cet intermédiaire est ensuite mis à réagir avec la morpholine et un époxyde approprié pour introduire le groupe hydroxypropyle, formant le produit final. Les méthodes de production industrielle peuvent impliquer l’optimisation des conditions de réaction, telles que la température, la pression et les catalyseurs, afin de maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
4-{3-[2,4-Bis(2-méthylbutan-2-yl)phénoxy]-2-hydroxypropyl}morpholin-4-ium subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxypropyle peut être oxydé pour former une cétone ou un dérivé acide carboxylique.
Réduction : Le groupe phénoxy peut subir une réduction pour former un dérivé phénol.
Substitution : Le cycle morpholine peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés morpholine substitués.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et des nucléophiles tels que les halogénoalcanes. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications De Recherche Scientifique
4-{3-[2,4-Bis(2-méthylbutan-2-yl)phénoxy]-2-hydroxypropyl}morpholin-4-ium a plusieurs applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme unité de construction pour la synthèse de molécules organiques plus complexes.
Biologie : Il sert de ligand dans l’étude des interactions récepteur-ligand.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme D'action
Le mécanisme d’action de 4-{3-[2,4-Bis(2-méthylbutan-2-yl)phénoxy]-2-hydroxypropyl}morpholin-4-ium implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Les groupes phénoxy et hydroxypropyle du composé jouent un rôle crucial dans la liaison à ces cibles, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l’application et de la cible spécifiques.
Comparaison Avec Des Composés Similaires
4-{3-[2,4-Bis(2-méthylbutan-2-yl)phénoxy]-2-hydroxypropyl}morpholin-4-ium peut être comparé à des composés similaires, tels que :
Acide 4-(2,4-di-tert-pentylphénoxy)butyrique : Groupe phénoxy similaire mais substituants différents.
3-[2-[2,4-Bis(2-méthylbutan-2-yl)phénoxy]butanoylamino]-N-[5-oxo-1-(2,4,6-trichlorophényl)-4H-pyrazol-3-yl]benzamide : Groupe phénoxy similaire mais groupes fonctionnels et applications différents.
L’unicité de 4-{3-[2,4-Bis(2-méthylbutan-2-yl)phénoxy]-2-hydroxypropyl}morpholin-4-ium réside dans sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C23H40NO3+ |
|---|---|
Poids moléculaire |
378.6 g/mol |
Nom IUPAC |
1-[2,4-bis(2-methylbutan-2-yl)phenoxy]-3-morpholin-4-ium-4-ylpropan-2-ol |
InChI |
InChI=1S/C23H39NO3/c1-7-22(3,4)18-9-10-21(20(15-18)23(5,6)8-2)27-17-19(25)16-24-11-13-26-14-12-24/h9-10,15,19,25H,7-8,11-14,16-17H2,1-6H3/p+1 |
Clé InChI |
PHORGQHWYHUUKN-UHFFFAOYSA-O |
SMILES canonique |
CCC(C)(C)C1=CC(=C(C=C1)OCC(C[NH+]2CCOCC2)O)C(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B11599346.png)
![benzyl 5-[4-(acetyloxy)-3-ethoxyphenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11599354.png)
![2-methylpropyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11599364.png)
![2-(1,3-benzodioxol-5-yl)-N-[4-(diethylamino)phenyl]quinoline-4-carboxamide](/img/structure/B11599365.png)
![2-[(4E)-4-(1H-indol-3-ylmethylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11599368.png)
![(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599369.png)
![Prop-2-en-1-yl 5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11599373.png)
![2-{[4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11599379.png)


![7-(3-imidazol-1-ylpropyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11599385.png)
![5-(benzenesulfonyl)-7-(furan-2-ylmethyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11599387.png)
![3-Amino-2-(diphenylcarbamoyl)-6-hydroxythieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B11599398.png)
![Ethyl 4-methyl-2-{[2-(3-methylphenoxy)ethyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11599410.png)
